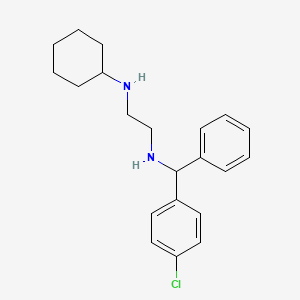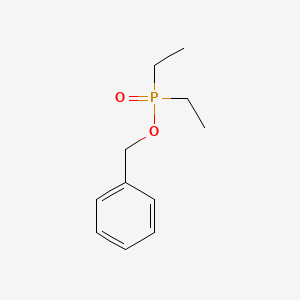![molecular formula C40H26N6 B14709914 (E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] CAS No. 24311-12-4](/img/structure/B14709914.png)
(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] is a complex organic compound characterized by its unique diazene and naphthalene structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] typically involves the reaction of naphthalene derivatives with diazene compounds under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds, purification, and final synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment, such as continuous flow reactors and automated synthesis systems, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce naphthalene-based quinones, while reduction reactions may yield naphthalene-based amines.
Wissenschaftliche Forschungsanwendungen
(E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] include other diazene and naphthalene derivatives, such as:
1,1’-Azobis(naphthalene): A related compound with similar structural features.
Naphthalene-1,4-diazene: Another diazene derivative with naphthalene structures.
Uniqueness
The uniqueness of (E,E)-1,1’-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene] lies in its specific arrangement of diazene and naphthalene units, which confer distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
24311-12-4 |
|---|---|
Molekularformel |
C40H26N6 |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
bis[4-(naphthalen-1-yldiazenyl)naphthalen-1-yl]diazene |
InChI |
InChI=1S/C40H26N6/c1-3-15-29-27(11-1)13-9-21-35(29)41-43-37-23-25-39(33-19-7-5-17-31(33)37)45-46-40-26-24-38(32-18-6-8-20-34(32)40)44-42-36-22-10-14-28-12-2-4-16-30(28)36/h1-26H |
InChI-Schlüssel |
KJRFUQQVUNMFRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C6=CC=CC=C65)N=NC7=CC=CC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




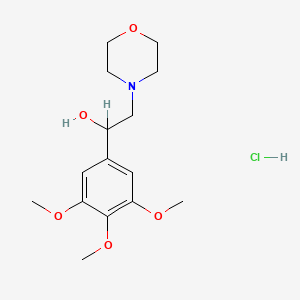
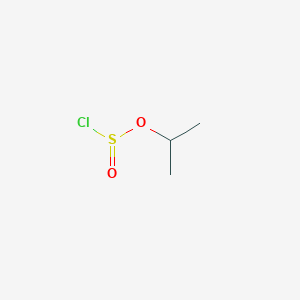
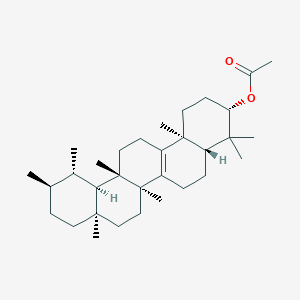
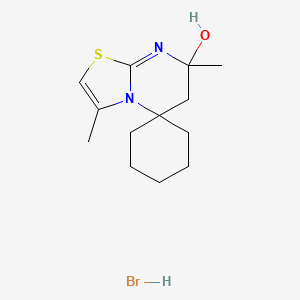
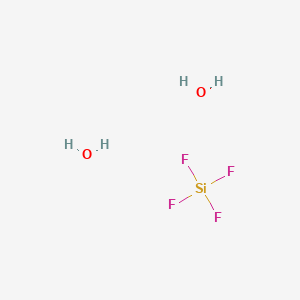
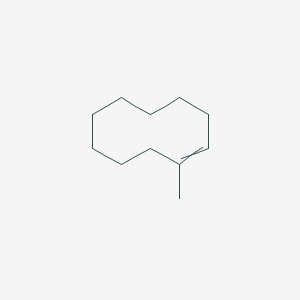
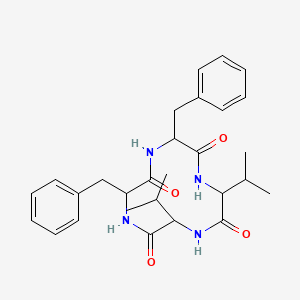
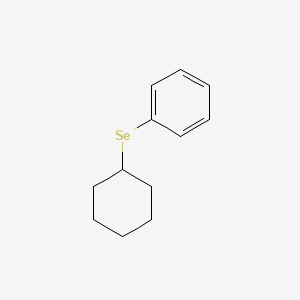
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
